![molecular formula C19H19FN4OS B2530081 2-(3-フルオロフェニル)-N-(1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-4-イル)アセトアミド CAS No. 2034392-38-4](/img/structure/B2530081.png)

2-(3-フルオロフェニル)-N-(1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-4-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

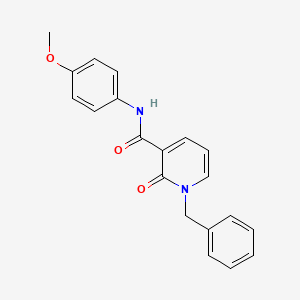

2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4OS and its molecular weight is 370.45. The purity is usually 95%.

BenchChem offers high-quality 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

新規化合物のグリーン合成

この化合物は、新規[1,3,4]チアゾロ[3,2-a]ピリミジンおよびベンゾ[4,5]チアゾロ[3,2-a]ピリミジンのグリーン合成に使用できます . 選択された基質である1,3,4-チアゾール-アミンまたは2-アミノ-ベンゾチアゾール、アルデヒド、および活性メチレン化合物をエタノール溶媒中で室温で一鍋三成分融合反応させると、収率の高い生成物が得られます .

AChE阻害研究

“2-(3-フルオロフェニル)-N-(1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-4-イル)アセトアミド”と類似の化合物は、AChE阻害研究に使用されてきました . これらの化合物は、アルツハイマー病の有効な治療法の探索における最も活発に研究されている化合物のクラスの1つであるアセチルコリンエステラーゼ阻害剤としての可能性を示しています .

マイクロ波支援合成

この化合物は、新規チアゾロおよびチアゾロ[3,2-a]ピリミジノン融合ジヒドロフラン化合物のマイクロ波支援合成に使用できます . これらの化合物は、抗菌剤、抗癌剤、抗ウイルス剤、抗炎症剤、抗けいれん剤など、さまざまな生物学的用途で可能性を示しています .

可視光照射による位置選択的合成

この化合物は、可視光照射による位置選択的合成を用いて、新規チアゾロ[3,2-b]ピリミジンを合成する際に使用できます . 位置異性体の構造は、ヘテロ核2D-NMR [(1 H– 13 C) HMBC、(1 H– 13 C) HMQC]分光法およびX線結晶構造解析により明示的に確認されました .

作用機序

Target of Action

The primary targets of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with TrkA/B/C receptors . These pathways are involved in cell survival, growth, and differentiation . By inhibiting these receptors, the compound disrupts these pathways, potentially leading to reduced tumor growth and progression .

Pharmacokinetics

The compound’s interaction with trka/b/c receptors suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of TrkA/B/C receptors . This can lead to changes in cell survival, growth, and differentiation, potentially resulting in reduced tumor growth and progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

生化学分析

Biochemical Properties

2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with tropomyosin receptor kinases (TrkA/B/C), which are involved in neurodegenerative diseases and cancer . These interactions are crucial for understanding the compound’s potential therapeutic applications. The nature of these interactions involves binding to the active sites of these kinases, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth . Additionally, the compound’s effect on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of tropomyosin receptor kinases, leading to their inhibition or activation depending on the context . This binding results in the modulation of downstream signaling pathways, which in turn affects various cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing tumor growth and improving neurological function . At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

2-(3-fluorophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS/c20-14-4-1-3-13(11-14)12-17(25)22-15-6-9-24(10-7-15)19-23-16-5-2-8-21-18(16)26-19/h1-5,8,11,15H,6-7,9-10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXNGZHDEDCCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC(=CC=C2)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)